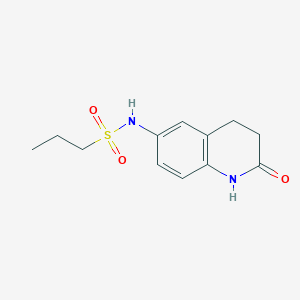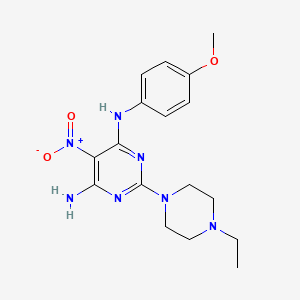
N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)propane-1-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)propane-1-sulfonamide is a heterocyclic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a quinoline ring system fused with a sulfonamide group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)propane-1-sulfonamide typically involves the following steps:
Formation of the Quinoline Ring: The quinoline ring can be synthesized through the Pfitzinger reaction, which involves the condensation of isatin with an aromatic aldehyde in the presence of a base.
Introduction of the Sulfonamide Group: The sulfonamide group can be introduced by reacting the quinoline derivative with a sulfonyl chloride in the presence of a base such as pyridine or triethylamine.
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the selection of environmentally benign solvents and catalysts.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline ring, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted sulfonamides.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of phosphodiesterase enzymes.
Medicine: Explored for its potential therapeutic applications, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
作用機序
N-(2-オキソ-1,2,3,4-テトラヒドロキノリン-6-イル)プロパン-1-スルホンアミドの作用機序には、特定の分子標的との相互作用が含まれます。たとえば、ホスホジエステラーゼ阻害剤として、酵素の活性部位に結合し、環状ヌクレオチドの分解を阻害し、細胞シグナル伝達経路を調節します。これにより、抗炎症作用や抗がん作用などのさまざまな生物学的効果が生じる可能性があります。
類似の化合物:
N-(2-オキソ-1,2,3,4-テトラヒドロキノリン-6-イル)アセトアミド: スルホンアミド基ではなくアセトアミド基を持つ類似の構造です。
4-(2-オキソ-1,2,3,4-テトラヒドロキノリン-6-イル)オキシシロスタゾール: 異なる官能基を持つキノリン環系を含んでいます。
独自性: N-(2-オキソ-1,2,3,4-テトラヒドロキノリン-6-イル)プロパン-1-スルホンアミドは、キノリン環とスルホンアミド基の特定の組み合わせにより、独特の化学的および生物学的特性を備えているため、ユニークです。これは、さまざまな科学研究への応用と潜在的な治療用途に役立つ化合物です。
類似化合物との比較
N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide: Similar structure but with an acetamide group instead of a sulfonamide group.
4-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy Cilostazol: Contains a quinoline ring system with a different functional group.
Uniqueness: N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)propane-1-sulfonamide is unique due to its specific combination of a quinoline ring and a sulfonamide group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various scientific research applications and potential therapeutic uses.
特性
分子式 |
C12H16N2O3S |
|---|---|
分子量 |
268.33 g/mol |
IUPAC名 |
N-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)propane-1-sulfonamide |
InChI |
InChI=1S/C12H16N2O3S/c1-2-7-18(16,17)14-10-4-5-11-9(8-10)3-6-12(15)13-11/h4-5,8,14H,2-3,6-7H2,1H3,(H,13,15) |
InChIキー |
LKVJICGLYOALOF-UHFFFAOYSA-N |
正規SMILES |
CCCS(=O)(=O)NC1=CC2=C(C=C1)NC(=O)CC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 3-[(1-phenylethyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B11265885.png)
![1-({2-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-methyl-1-benzofuran-5-yl}sulfonyl)-4-methylpiperidine](/img/structure/B11265890.png)
![3-(4-methylphenyl)-1-phenyl-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea](/img/structure/B11265899.png)
![1-(3-chloro-4-methylphenyl)-3-(4-methoxyphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea](/img/structure/B11265906.png)
![1-(2-methoxyphenyl)-3-(3-methoxyphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea](/img/structure/B11265914.png)

![N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-2-(phenylthio)acetamide](/img/structure/B11265918.png)
![N-{3-[1-(2,4-difluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide](/img/structure/B11265934.png)
![N-benzyl-2-{[6-(4-chlorobenzyl)-2-ethyl-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}-N-ethylacetamide](/img/structure/B11265940.png)

![5-{[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B11265947.png)
![4-[4-(2,5-Dimethylbenzenesulfonyl)piperazin-1-YL]-6-phenylpyrimidine](/img/structure/B11265954.png)
![5-[3-(3-bromophenyl)-1H-pyrazol-5-yl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B11265956.png)
![2-{[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B11265964.png)
